Tetrahexylammonium Hydroxide

Catalog No.
S646471
CAS No.
17756-56-8
M.F
C24H53NO
M. Wt
371.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium Hydroxide

CAS Number

17756-56-8

Product Name

Tetrahexylammonium Hydroxide

IUPAC Name

tetrahexylazanium;hydroxide

Molecular Formula

C24H53NO

Molecular Weight

371.7 g/mol

InChI

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1

InChI Key

JCJNUSDBRRKQPC-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-]

Synonyms

tetrahexylammonium, tetrahexylammonium benzoate, tetrahexylammonium bromide, tetrahexylammonium chloride, tetrahexylammonium hydroxide, tetrahexylammonium iodide, tetrahexylammonium perchlorate, tetrahexylammonium sulfate (1:1), tetrahexylammonium thicyanate

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-]
  • Phase-Transfer Catalysis

    THA acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This enables the use of water-soluble catalysts in organic reactions and vice versa, expanding the reaction scope and improving reaction efficiency.

  • Synthesis of Ionic Liquids

    THA can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. By reacting THA with a suitable organic acid, researchers can obtain ionic liquids with specific properties tailored for various applications, such as electrolytes in batteries, catalysts, and solvents for extraction processes.

  • Preparation of Functional Materials

    THA's ability to act as a base and a templating agent makes it useful in preparing functional materials with desired properties. For example, researchers have utilized THA to prepare amorphous microporous silica-alumina, a material with potential applications in catalysis, adsorption, and separation processes.

  • Carbon Dioxide Capture

    THA derivatives, such as tetrahexylammonium prolinate, are being explored for their potential in capturing carbon dioxide from various sources. These materials offer advantages like high CO2 absorption capacity and recyclability, making them promising candidates for mitigating greenhouse gas emissions.

Tetrahexylammonium hydroxide is an organic compound with the chemical formula C24H51NO\text{C}_{24}\text{H}_{51}\text{N}\text{O}. It is a quaternary ammonium hydroxide, characterized by a central nitrogen atom bonded to four hexyl groups. This compound is typically encountered as a colorless to light yellow liquid and is known for its high solubility in organic solvents and water, making it an effective phase-transfer catalyst in various

  • THAOH is a skin, eye, and respiratory irritant.
  • It can cause burns upon contact.
  • Ingestion can be harmful.
  • Safety precautions like wearing gloves, safety glasses, and working in a fume hood are essential while handling THAOH.
, primarily due to its strong basic properties. Some notable reactions include:

  • Alkylation Reactions: Tetrahexylammonium hydroxide can facilitate the alkylation of various substrates, including amines and alcohols, through phase-transfer catalysis.
  • Deprotonation: It acts as a strong base, capable of deprotonating weak acids to form corresponding salts.
  • Formation of Ionic Liquids: The compound can be used to synthesize ionic liquids, particularly those based on β-D-xylosides and β-D-xylobiosides .

The synthesis of tetrahexylammonium hydroxide typically involves the following methods:

  • Quaternization Reaction: This method involves reacting hexylamine with a suitable halide (such as hexyl bromide) in the presence of a base to form tetrahexylammonium salt, which is then treated with water or hydroxide ions to yield tetrahexylammonium hydroxide.
  • Phase Transfer Catalyst Method: It can also be synthesized by employing phase transfer techniques that utilize tetrabutylammonium salts as intermediates, followed by hydrolysis .

Tetrahexylammonium hydroxide has diverse applications in various fields:

  • Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst in organic synthesis, enhancing the efficiency of reactions involving immiscible phases.
  • Synthesis of Ionic Liquids: The compound plays a crucial role in the synthesis of ionic liquids, which are utilized in electrochemistry and materials science.
  • Chemical Manufacturing: Tetrahexylammonium hydroxide is employed in the production of surfactants and other specialty chemicals .

Tetrahexylammonium hydroxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific alkyl chain length. Here are some similar compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium HydroxideC16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O}More commonly used; lower solubility in organic solvents compared to tetrahexylammonium hydroxide.
Tetrapropylammonium HydroxideC12H30NO\text{C}_{12}\text{H}_{30}\text{N}\text{O}Shorter alkyl chains lead to different solubility characteristics and reactivity profiles.
Tetraoctylammonium HydroxideC32H70NO\text{C}_{32}\text{H}_{70}\text{N}\text{O}Longer alkyl chains increase hydrophobicity, affecting solubility and reactivity.

Tetrahexylammonium hydroxide's unique combination of properties—such as its solubility profile and effectiveness as a phase-transfer catalyst—distinguishes it from these other compounds, making it particularly valuable for specific applications in organic synthesis and materials science.

Tetrahexylammonium hydroxide emerged as a significant compound in the mid-20th century alongside advancements in phase-transfer catalysis (PTC) and surfactant chemistry. While its exact discovery date remains undocumented, its development parallels the broader exploration of quaternary ammonium compounds (QACs) in the 1950s–1970s. Early patents from the 1970s, such as those describing ion-exchange methods for QAC synthesis, laid the groundwork for its industrial production. The compound gained prominence in the 1990s as a catalyst for organic transformations requiring lipophilic bases, particularly in nonpolar solvents.

Key Milestones in Development

DecadeAdvancementSignificance
1950sDiscovery of phase-transfer catalysisEnabled efficient use of QACs in biphasic systems
1970sIon-exchange synthesis optimizationScalable production of high-purity tetrahexylammonium salts
1990sApplications in nanomaterialsFacilitated synthesis of ionic liquids and silica-alumina gels
2010sGreen chemistry integrationUtilized in lignin depolymerization and biomass conversion

Position in Quaternary Ammonium Hydroxide Family

Tetrahexylammonium hydroxide (C~24~H~53~NO) belongs to the QAC family, distinguished by its four hexyl chains attached to a central nitrogen atom. This structural feature confers unique properties compared to shorter-chain analogs:

PropertyTetrahexylammonium HydroxideTetrabutylammonium HydroxideTetramethylammonium Hydroxide
Alkyl Chain LengthC6C4C1
Lipophilicity (log P)7.954.12-1.34
Aqueous Solubility40% (w/w)50% (w/w)97% (w/w)
Primary UsePhase-transfer catalysisElectrolyte preparationSemiconductor etching

Its extended alkyl chains enhance solubility in organic media, making it indispensable for reactions requiring interfacial activation. Unlike smaller QACs, it minimizes emulsion formation in biphasic systems due to reduced surfactant-like behavior.

Significance in Chemical Research

Tetrahexylammonium hydroxide serves three primary roles in modern chemistry:

  • Phase-Transfer Catalyst: Enables hydroxide ion transfer into nonpolar solvents (e.g., toluene), critical for reactions like fullerenol synthesis (C~60~ + OH⁻ → C~60~(OH)~n~).
  • Template Agent: Directs the assembly of microporous silica-alumina frameworks with pore sizes tunable to 2–5 nm.
  • Ionic Liquid Precursor: Forms stable salts with carboxylates (e.g., prolinate) for CO~2~ capture technologies.

Recent studies demonstrate its utility in lignin depolymerization, achieving 85–92% conversion of β-O-4 linkages into vanillin derivatives under mild conditions (80°C, 6 h).

Current Research Landscape and Trends

Ongoing investigations focus on three frontiers:

  • Energy Storage: As a co-intercalation agent in MXene electrodes, improving lithium-ion battery capacity by 18–22% compared to conventional electrolytes.
  • Nanotechnology: Synthesis of platinum@hexaniobate nanopeapods via hydroxide-mediated self-assembly, achieving 5–7 nm particle uniformity.
  • Sustainable Chemistry: Replacement of volatile organic solvents in aldol condensations, reducing process mass intensity by 40–60%.

A 2024 study revealed that tetrahexylammonium hydroxide enhances hydrogen evolution reaction (HER) kinetics on Pt(111) surfaces by modulating OH~ads~ coverage, achieving a 30% overpotential reduction at 10 mA/cm².

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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